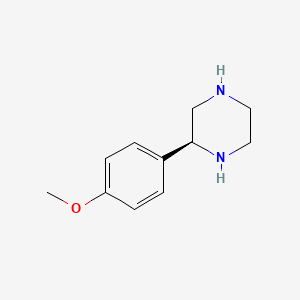

(S)-2-(4-Methoxy-phenyl)-piperazine

説明

BenchChem offers high-quality (S)-2-(4-Methoxy-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Methoxy-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H16N2O |

|---|---|

分子量 |

192.26 g/mol |

IUPAC名 |

(2S)-2-(4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1 |

InChIキー |

INKLSJITWMAFRT-LLVKDONJSA-N |

異性体SMILES |

COC1=CC=C(C=C1)[C@H]2CNCCN2 |

正規SMILES |

COC1=CC=C(C=C1)C2CNCCN2 |

製品の起源 |

United States |

The Chemical Architecture and Pharmacological Utility of (S)-2-(4-Methoxy-phenyl)-piperazine: A Technical Guide

Executive Summary

(S)-2-(4-Methoxy-phenyl)-piperazine is a structurally rigid, chiral building block utilized extensively in medicinal chemistry and neuropharmacology[1]. As a substituted piperazine derivative, it serves as a foundational synthetic intermediate for the development of novel pharmacologically active molecules, particularly those targeting the central nervous system (CNS)[1][2].

The introduction of the 4-methoxyphenyl group at the C2 position of the piperazine ring imparts significant conformational rigidity[3]. This rigidity is not merely a structural anomaly; it is the causal mechanism that allows the molecule to project its substituents in precisely defined spatial orientations[3]. For drug development professionals, this stereochemical control is critical for designing high-affinity ligands that interact selectively with specific biological targets, such as serotonin (5-HT) and dopamine receptors[1][3].

Physicochemical Properties & Molecular Architecture

The differential reactivity of the two nitrogen atoms in the piperazine core allows for the systematic introduction of diverse functional groups[1]. In synthetic workflows, the (S)-enantiomer is frequently handled as a mono-protected intermediate—such as Tert-butyl (S)-2-(4-methoxyphenyl)piperazine-1-carboxylate —to prevent unwanted polymerization and direct site-specific acylation or alkylation[1][4].

To facilitate rapid comparison for formulation and analytical chemistry[2], the core quantitative data of the protected (S)-enantiomer and its parent racemic scaffold are summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description | Analytical Relevance |

| IUPAC Name | 2-(4-methoxyphenyl)piperazine | Core pharmacophore for CNS ligands. |

| CAS Number | 91517-26-9 (Racemate) / 1240589-84-7 (Boc-protected S-enantiomer) | Essential for sourcing and regulatory documentation[2][4]. |

| Molecular Formula | C₁₆H₂₄N₂O₃ (Boc-protected) | Determines mass spectrometric (MS) parent ion[4]. |

| Molecular Weight | 292.38 g/mol (Boc-protected) | Optimal for Lipinski's Rule of 5 compliance[4]. |

| SMILES | C(OC(C)(C)C)(=O)N1C2=CC=C(OC)C=C2 | Enables in silico docking and computational screening[4]. |

| Volume of Distribution (Vd) | > 3 L/kg (Estimated for lipophilic alkaline amines) | High Vd correlates with post-mortem redistribution (PMR)[5]. |

Pharmacokinetically, the lipophilicity and pKa of arylpiperazines dictate their CNS penetrance[5]. Compounds with high Vd values and strong tissue protein affinity are highly susceptible to post-mortem redistribution (PMR), a vital consideration when utilizing this scaffold in behavioral studies or forensic toxicology[5][6].

Enantioselective Synthetic Methodologies

The direct C-H functionalization of saturated six-membered heterocycles often yields poor results due to competing side reactions and low regioselectivity[7]. To bypass this, modern synthetic workflows employ a self-validating system of Photocatalytic Decarboxylative Arylation followed by Kinetic Resolution [7]. Alternatively, an asymmetric CBS reduction of phenacyl bromides can be utilized[8].

Protocol 1: Metallaphotoredox Catalysis & Kinetic Resolution

This protocol relies on the differential deprotonation rates of enantiomers when exposed to a chiral base. The causality here is driven by steric hindrance: the chiral ligand (+)-sparteine selectively coordinates with the lithium ion, forcing the base to preferentially abstract a proton from only one enantiomer[7].

Step-by-Step Methodology:

-

Photocatalytic Arylation: React N-Boc-piperazine with methyl 4-bromobenzoate (or the corresponding aryl carboxylic acid) in the presence of an Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) under blue LED irradiation at room temperature[7].

-

Isolation of Racemate: Purify the resulting racemic N-Boc-2-(4-methoxyphenyl)piperazine via flash column chromatography.

-

Cryogenic Lithiation: Dissolve the racemate in anhydrous THF and cool the system strictly to -40 °C under an inert argon atmosphere[7]. Note: Temperature control is critical; exceeding -30 °C will degrade the configurationally stable lithiated intermediate.

-

Chiral Deprotonation: Slowly add a pre-mixed solution of n-BuLi and (+)-sparteine. Stir for 2 hours. The (+)-sparteine facilitates the selective deprotonation of the (R)-enantiomer[7].

-

Electrophilic Trapping & Recovery: Quench the lithiated (R)-intermediate with an electrophile (e.g., methyl iodide). The unreacted starting material remains intact and is recovered as the highly enantioenriched (S)-2-(4-methoxyphenyl)piperazine [7].

-

Validation: Confirm enantiomeric excess (ee > 98%) via chiral stationary phase HPLC.

Figure 1: Enantioselective synthesis workflow via photocatalysis and kinetic resolution.

Protocol 2: Asymmetric CBS Reduction

For laboratories lacking photoredox infrastructure, the CBS (Corey-Bakshi-Shibata) reduction offers a robust alternative.

-

Reduction: Subject 4-methoxyphenacyl bromide to CBS reduction using a chiral oxazaborolidine catalyst to yield the optically enriched alcohol[8].

-

Inversion & Substitution: React the intermediate with an azide anion via an S_N2 mechanism, inverting the stereocenter[8].

-

Cyclization: Construct the piperazine ring via the reduction of piperazine-2,3-diones[8].

Pharmacological Relevance & Receptor Binding

The neuropharmacological profile of the 2-(4-methoxyphenyl)piperazine scaffold is defined by its ability to modulate key neuroreceptors[1][3]. The 2-methoxyphenylpiperazine moiety is a privileged structural feature in high-affinity 5-HT1A and 5-HT7 serotonin receptor ligands[3].

When the (S)-enantiomer is incorporated into a larger drug molecule, its rigid spatial orientation allows it to dock seamlessly into the orthosteric binding site of G-protein coupled receptors (GPCRs). For example, agonism at the 5-HT1A receptor triggers a well-documented signaling cascade that ultimately downregulates cyclic AMP (cAMP)[3][6].

Figure 2: GPCR signaling cascade modulated by 5-HT1A receptor ligands.

Conclusion

(S)-2-(4-Methoxy-phenyl)-piperazine bridges the gap between complex organic synthesis and targeted neuropharmacology. By leveraging advanced synthetic methodologies like kinetic resolution via chiral lithiation, researchers can isolate this enantiomer with extreme purity[7]. Its subsequent application in drug formulation not only enhances the bioavailability of psychoactive therapeutics but also provides a highly reliable standard for analytical chemistry and behavioral studies[6].

References

-

MDPI. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Psychoactives (2024).[Link]

-

ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters (2023).[Link]

-

PubMed (NIH). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters (2014).[Link]

Sources

- 1. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature | MDPI [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Stereochemical Validation of (S)-2-(4-Methoxyphenyl)piperazine: A Comprehensive Technical Guide

Executive Summary

(S)-2-(4-Methoxyphenyl)piperazine is a critical chiral building block extensively utilized in the synthesis of neuroactive compounds, particularly ligands targeting 5-HT (serotonin) and dopamine receptors. Because the spatial orientation of the piperazine ring and the substitution pattern on the phenyl ring dictate receptor binding affinity and selectivity, rigorous structural and stereochemical validation is mandatory. This whitepaper details a self-validating analytical framework for the complete structural elucidation of this molecule, adhering to the highest standards of analytical chemistry.

Pharmacological Relevance & Analytical Strategy

The 2-methoxyphenylpiperazine moiety is a common structural feature in high-affinity 5-HT1A receptor ligands and atypical antipsychotics . In Structure-Activity Relationship (SAR) studies, differentiating between the (R) and (S) enantiomers is critical, as stereochemistry directly impacts metabolic stability and receptor antagonism.

To unambiguously characterize (S)-2-(4-methoxyphenyl)piperazine, we deploy a multi-tiered analytical strategy. The causality behind this workflow is strictly hierarchical: Mass spectrometry establishes the elemental composition, 2D NMR maps the atomic connectivity to rule out structural isomers, and Chiral HPLC combined with Mosher’s method determines the 3D spatial arrangement (absolute configuration).

Analytical workflow for the structural and stereochemical elucidation of (S)-2-(4-methoxyphenyl)piperazine.

2D Structural Elucidation: Confirming Connectivity

High-Resolution Mass Spectrometry (HRMS)

Causality: Nominal mass analysis is insufficient to rule out isobaric impurities. LC-HRMS equipped with an Electrospray Ionization Time-of-Flight (ESI-TOF) detector provides exact mass capabilities (error < 5 ppm). This confirms the elemental composition ( C11H16N2O ) and identifies primary fragmentation pathways (e.g., cleavage of the piperazine ring), which is vital for understanding metabolic pathways in forensic and post-mortem toxicological analyses .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While 1H and 13C NMR provide the basic framework, the methylene protons of the piperazine ring are heavily overlapped due to similar electronic environments. 2D NMR techniques are mandatory:

-

COSY (Correlation Spectroscopy): Validates adjacent proton spin systems within the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals by their corresponding 13C chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Unambiguously links the methoxyphenyl moiety to the C2 position of the piperazine ring via 3-bond carbon-proton couplings.

Table 1: Representative NMR Assignments for (S)-2-(4-Methoxyphenyl)piperazine (in CDCl3 )

| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations |

| C2 (CH) | 60.5 | 3.65, dd (10.5, 3.2) | H3a, H3b | C1', C3, C6 |

| C3 (CH2) | 54.2 | 3.10, m; 2.85, m | H2, H5a, H5b | C2, C5 |

| C5 (CH2) | 46.8 | 3.05, m; 2.75, m | H3a, H3b, H6a, H6b | C3, C6 |

| C6 (CH2) | 52.1 | 2.95, m; 2.65, m | H5a, H5b | C2, C5 |

| C1' (qC) | 134.5 | - | - | - |

| C2', C6' (CH) | 128.2 | 7.25, d (8.5) | H3', H5' | C4', C2 |

| C3', C5' (CH) | 114.1 | 6.88, d (8.5) | H2', H6' | C1', C4' |

| C4' (qC) | 159.3 | - | - | - |

| OCH3 | 55.4 | 3.78, s | - | C4' |

Absolute Stereochemical Determination: The (S)-Configuration

Chiral HPLC

Causality: Enantiomers possess identical physical properties in an achiral environment. Chiral HPLC utilizes a chiral stationary phase (CSP), such as immobilized amylose or cellulose, to create transient diastereomeric complexes. The difference in binding affinities allows for the baseline separation of enantiomers and the precise calculation of enantiomeric excess (ee) .

Mosher's Amide Derivatization

Causality: If an authentic (S)-standard is unavailable, Chiral HPLC only proves enantiomeric purity, not absolute configuration. Mosher's method solves this by covalently reacting the secondary amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) . The resulting diastereomers exhibit distinct NMR chemical shifts due to the anisotropic shielding effect of the MTPA phenyl ring. By calculating Δδ ( δS−δR ), the absolute configuration at C2 can be assigned de novo [[1]]([Link]).

Logical flow of Mosher's method for determining the absolute configuration of secondary amines.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Serially dilute to a final concentration of 1 µg/mL.

-

System Suitability (Self-Validation): Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Proceed only if the mass accuracy error is calibrated to <2 ppm.

-

Acquisition: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and scan the mass range from m/z 100 to 1000. Extract the exact mass chromatogram for [M+H]+ theoretical m/z 193.1335.

Protocol 2: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

-

System Suitability (Self-Validation): Lock and shim the spectrometer. Validate calibration by ensuring the TMS singlet is exactly at 0.00 ppm and the CDCl3 residual solvent peak is at 7.26 ppm (1H) and 77.16 ppm (13C).

-

Acquisition: On a 600 MHz spectrometer, acquire 1H (16 scans), 13C (1024 scans), COSY, HSQC, and HMBC spectra using standard pulse sequences at 298 K.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

-

Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10 v/v) to yield a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

System Suitability (Self-Validation): Inject 10 µL of a racemic standard of 2-(4-methoxyphenyl)piperazine. Calculate the resolution ( Rs ) between the two peaks. The system is validated for unknown analysis only if Rs>1.5 (baseline separation).

-

Acquisition: Use a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Flow rate: 1.0 mL/min. UV Detection: 254 nm. Calculate % ee using the peak area integration.

Protocol 4: Mosher's Amide Derivatization (In-Situ)

-

Reaction: To 5 mg of the amine dissolved in 0.5 mL dry CDCl3 directly in an NMR tube, add 2.0 equivalents of anhydrous deuterated pyridine and 1.5 equivalents of (R)-MTPA-Cl.

-

Parallel Preparation: Repeat the exact procedure in a second NMR tube using (S)-MTPA-Cl.

-

System Suitability (Self-Validation): Monitor the reaction completion by 1H NMR (disappearance of the secondary amine N-H proton). Acquire 19F NMR; the presence of a single, sharp 19F peak in each tube confirms the enantiomeric purity of the starting amine. Multiple peaks indicate partial racemization or incomplete reaction.

-

Analysis: Extract the 1H chemical shifts for the piperazine ring protons in both diastereomers. Calculate Δδ and map the values to the standard Mosher model to confirm the (S)-configuration.

References

-

MDPI. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Retrieved from: [Link]

-

American Chemical Society (ACS). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Retrieved from: [Link]

-

National Institutes of Health (NIH / PMC). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from:[Link]

Sources

Synthesis of (S)-2-(4-Methoxy-phenyl)-piperazine: Mechanistic Pathways, Enantioselective Strategies, and Protocol Validation

Executive Summary

(S)-2-(4-Methoxyphenyl)piperazine is a privileged chiral scaffold extensively utilized in medicinal chemistry, particularly in the development of GPCR ligands (e.g., 5-HT1A receptor modulators) and kinase inhibitors[1]. The structural rigidity of the piperazine ring, combined with the specific spatial orientation of the 4-methoxyphenyl group at the C2 position, dictates its high binding affinity and selectivity[1]. However, the enantioselective synthesis of 2-arylpiperazines presents a formidable challenge. Traditional "add-and-stir" cross-coupling methods often fail due to competing regioselectivity and nucleophilicity issues[2]. This technical guide critically evaluates two highly efficient, self-validating synthetic pathways: the classic Chiral Pool approach via α-amino acids[3] and the state-of-the-art Metallaphotoredox Catalysis followed by Kinetic Resolution[4].

Strategic Retrosynthetic Analysis

The synthesis of (S)-2-(4-methoxyphenyl)piperazine requires absolute stereocontrol at the C2 position. The retrosynthetic disconnection yields two distinct strategic paradigms:

-

Pathway A (Chiral Pool): Relies on the inherent chirality of commercially available (S)-4-methoxyphenylglycine. This approach builds the piperazine ring around the pre-existing stereocenter, ensuring high enantiomeric fidelity without the need for late-stage resolution[3].

-

Pathway B (Late-Stage Functionalization): Employs a direct C-H functionalization of an intact piperazine ring via photocatalytic decarboxylative arylation, followed by an asymmetric lithiation-trapping sequence (kinetic resolution) to isolate the desired (S)-enantiomer[4].

Retrosynthetic pathways for (S)-2-(4-methoxyphenyl)piperazine via Chiral Pool and Photoredox.

Pathway A: Chiral Pool Synthesis via (S)-4-Methoxyphenylglycine

Mechanistic Causality: Starting from bypasses the thermodynamic hurdles of late-stage asymmetric C-H activation[3]. By utilizing a one-pot Ugi-4 component reaction (Ugi-4CR) followed by deprotection, cyclization, and reduction (UDCR sequence), the acyclic amino acid is efficiently transformed into a rigid piperazine ring[3]. The critical choice of tert-butyl isocyanide in the Ugi-4CR acts as a convertible isocyanide, facilitating the subsequent intramolecular cyclization without risking epimerization of the sensitive benzylic stereocenter[3].

Experimental Protocol A (Self-Validating Workflow):

-

Ugi-4CR & Deprotection: React N-Boc-(S)-4-methoxyphenylglycine with an amine (e.g., benzylamine), formaldehyde, and tert-butyl isocyanide in methanol at room temperature for 24 hours. Remove the solvent, dissolve the crude intermediate in dichloromethane (DCM), and treat with trifluoroacetic acid (TFA) for 2 hours to cleave the Boc group.

-

Cyclization: Neutralize the reaction mixture with saturated aqueous NaHCO₃. The newly liberated free amine spontaneously attacks the convertible amide, driving the intramolecular cyclization to form the diketopiperazine intermediate.

-

Reduction: Isolate the diketopiperazine and dissolve it in anhydrous tetrahydrofuran (THF). Add Borane-dimethyl sulfide (BH₃·DMS) dropwise at 0 °C. Reflux the mixture for 12 hours to reduce the amide carbonyls to the corresponding piperazine.

-

Self-Validation & Quality Control:

-

Reaction Monitoring: The completion of the BH₃ reduction must be validated by the disappearance of the amide C=O stretch (~1670 cm⁻¹) via in-situ IR spectroscopy.

-

Chiral Integrity: Analyze the final product using Chiral HPLC (e.g., Chiralcel OD-H column). The absence of the (R)-enantiomer confirms that no epimerization occurred during the Ugi-4CR or cyclization steps[3].

-

Pathway B: Photocatalytic Decarboxylative Arylation & Kinetic Resolution

Mechanistic Causality: While the chiral pool approach is robust, it requires specific amino acid precursors. Pathway B offers a highly modular alternative by functionalizing an intact piperazine ring. The critical design choice here is the use of orthogonal protecting groups: a Cumyl group on N1 and a Boc group on N4[4]. This orthogonality prevents unwanted side reactions during lithiation and allows for selective downstream functionalization[4]. The kinetic resolution leverages the configurational stability of the lithiated intermediate at low temperatures; selectively coordinates and facilitates the reaction of the (R)-enantiomer with an electrophile, leaving the unreacted (S)-enantiomer intact for recovery[4].

Experimental Protocol B (Self-Validating Workflow):

-

Metallaphotoredox Catalysis: Combine N-Boc-N'-cumylpiperazine, methyl 4-methoxybenzoate, an Iridium photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), and a Nickel catalyst in a Schlenk tube under argon. Irradiate with blue LEDs (450 nm) at room temperature for 24 hours to yield the racemic 2-(4-methoxyphenyl)piperazine intermediate[4].

-

Asymmetric Lithiation (Kinetic Resolution): Dissolve the racemic intermediate and (+)-sparteine in anhydrous diethyl ether. Cool the system strictly to -78 °C. Add n-BuLi dropwise. Stir for 2 hours.

-

Electrophilic Trapping: Add an electrophile (e.g., methyl chloroformate) to trap the highly reactive (R)-lithiated species. Quench with methanol.

-

Separation & Deprotection: Chromatographically separate the unreacted (S)-2-(4-methoxyphenyl)piperazine from the trapped (R)-derivative. Cleave the Cumyl and Boc groups using standard acidic conditions (TFA/DCM).

-

Self-Validation & Quality Control:

-

Temperature Control: The lithiation step is self-validating only if maintained at exactly -78 °C. Any temperature spike will cause ring-fragmentation or loss of configurational stability, immediately evident by a drop in yield and enantiomeric excess (ee).

-

Enantiomeric Purity: Validate the recovered (S)-enantiomer via Chiral HPLC (>95% ee expected)[4].

-

Photoredox arylation and kinetic resolution pathway using n-BuLi/(+)-sparteine.

Quantitative Data Comparison

The selection of the synthetic route depends heavily on the project's scale, budget, and need for derivative libraries. The table below summarizes the critical metrics for both pathways based on established literature standards[3][4].

| Metric | Pathway A: Chiral Pool (UDCR) | Pathway B: Photoredox + Resolution |

| Overall Yield | 60 - 75% | 35 - 45% (Max 50% due to resolution) |

| Enantiomeric Excess (ee) | > 98% (Absolute stereocontrol) | 90 - 95% (Ligand-dependent) |

| Step Count | 3-4 Steps | 4-5 Steps |

| Scalability | High (Multi-gram scale easily achieved) | Moderate (Photochemical scale-up limits) |

| Reagent Cost | Low (Standard amino acids, BH₃) | High (Ir/Ni catalysts, (+)-sparteine) |

| Modularity | Low (Requires specific amino acid) | High (Late-stage diversification) |

Conclusion

The synthesis of (S)-2-(4-methoxyphenyl)piperazine exemplifies the evolution of asymmetric organic synthesis. The Chiral Pool approach remains the gold standard for large-scale, cost-effective production, offering unparalleled enantiomeric excess by leveraging the natural chiral pool. Conversely, the Metallaphotoredox and Kinetic Resolution pathway represents a triumph of modern catalytic methodology, providing medicinal chemists with the modularity required for late-stage functionalization and rapid library generation. Future developments in continuous flow photochemistry and the engineering of cheaper, non-precious metal photocatalysts will likely bridge the scalability gap, making late-stage functionalization increasingly viable for industrial-scale drug development.

References

-

Das, A., Choi, A., & Coldham, I. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(9), 3213–3217.[Link]

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42, 1595-1599.[Link]

Sources

- 1. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]

- 2. 2-Pyridin-3-ylpiperazine;dihydrochloride | 2416243-60-0 | Benchchem [benchchem.com]

- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

The Piperazine Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged" scaffold in modern medicinal chemistry.[1][2] Its structural simplicity belies a remarkable chemical adaptability that has led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas.[1][3] The unique physicochemical properties of piperazine, such as its high polarity, structural rigidity, and capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[4][5]

This technical guide offers an in-depth exploration of the diverse biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. It is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, field-proven methodologies for the synthesis and evaluation of these promising compounds.

I. Anticancer Activity of Piperazine Derivatives: Targeting the Hallmarks of Cancer

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways that are crucial for tumor growth and survival.[4][6] Arylpiperazines, in particular, have shown considerable promise in inducing cytotoxic effects in cancer cells through multiple mechanisms.[4]

A. Mechanisms of Action in Oncology

Novel piperazine-containing compounds have been shown to exert their anticancer effects through several key mechanisms:

-

Cell Cycle Arrest: Many piperazine derivatives inhibit cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[4][7] This prevents the cancer cells from completing the process of cell division.

-

Induction of Apoptosis: A crucial mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Piperazine derivatives have been shown to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways in cancer cells.[8][9] This is often evidenced by the activation of caspases, the release of cytochrome c, and changes in mitochondrial membrane potential.[9][10]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in various cancers.[4] Several novel piperazine compounds have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.[8] Other targeted pathways include the Src family kinases and the BCR-ABL pathway, particularly relevant in certain types of leukemia.[8]

-

Kinase Inhibition: The piperazine scaffold is a common feature in many kinase inhibitors. It can act as a versatile linker that connects key pharmacophoric elements, enabling them to bind effectively to the ATP-binding pocket of a target kinase.[11] A prominent example is Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

B. Workflow for Assessing Anticancer Activity

The following workflow outlines the key steps in evaluating the anticancer potential of novel piperazine derivatives.

Caption: Workflow for the evaluation of anticancer piperazine derivatives.

C. Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a widely used colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[11][12]

1. Cell Seeding:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media and conditions.[7][8]

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.[11]

- Incubate for 24 hours to allow for cell attachment.[11]

2. Compound Treatment:

- Prepare serial dilutions of the novel piperazine derivatives in the cell culture medium.

- Remove the old medium from the wells and add the medium containing the test compounds.

- Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

- Incubate the plates for 24 to 72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 10-20 µL of the MTT solution to each well.

- Incubate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[4]

4. Solubilization and Absorbance Reading:

- Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

- Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

- Determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[4][12]

D. Quantitative Data Summary: Anticancer Activity

The anticancer efficacy of novel piperazine derivatives is typically summarized by their IC50 or GI50 values against various cancer cell lines.[4]

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| C505 | K562 (Leukemia) | < 0.16 | [8] |

| PCC | SNU-475 (Liver) | 6.98 ± 0.11 | [9] |

| PCC | SNU-423 (Liver) | 7.76 ± 0.45 | [9] |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [13] |

| Compound 25 | HOP-92 (Lung) | 1.35 | [13] |

II. Antimicrobial Activity of Piperazine Derivatives: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance (AMR) is a pressing global health crisis, necessitating the urgent development of new therapeutic agents.[14][15] Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including multidrug-resistant (MDR) bacteria.[14][15]

A. Mechanisms of Action in Microbiology

The antimicrobial effects of piperazine derivatives are often attributed to their ability to:

-

Disrupt Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibit Essential Enzymes: Piperazine-based compounds can inhibit crucial microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.[14]

-

Interfere with Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain piperazine derivatives have shown the ability to inhibit biofilm formation.

Structure-activity relationship (SAR) studies have revealed that the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on arylpiperazine derivatives can enhance antibacterial activity.[11][14]

B. Workflow for Assessing Antimicrobial Activity

The following workflow illustrates the process of evaluating the antimicrobial properties of new piperazine compounds.

Caption: Workflow for the evaluation of antimicrobial piperazine derivatives.

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[16][17]

1. Preparation of Inoculum:

- Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

- Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

- Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

- Perform serial twofold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria).

3. Inoculation and Incubation:

- Add the diluted bacterial inoculum to each well of the microtiter plate.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plates at 35-37°C for 16-20 hours.

4. Determination of MIC:

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[18] This can be determined by visual inspection or by using a plate reader to measure turbidity.

D. Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity of piperazine derivatives is quantified by their Minimum Inhibitory Concentration (MIC) values.[4]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound X | Staphylococcus aureus | 2.22 | [15] |

| Compound Y | Escherichia coli | 4.5 | [15] |

| Compound Z | Candida albicans | 2.22 | [15] |

III. Neuroprotective and CNS Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and neurodegenerative diseases like Alzheimer's.[4][19]

A. Mechanisms of Action in Neuroscience

The neuroprotective and CNS effects of piperazine derivatives are diverse and target-specific:

-

Receptor Modulation: Many antipsychotic and antidepressant piperazine derivatives act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[4][20] By modulating the activity of these neurotransmitter systems, they can alleviate symptoms of psychosis and mood disorders.

-

Enzyme Inhibition: In the context of Alzheimer's disease, some piperazine derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[21]

-

TRPC6 Channel Activation: Certain piperazine derivatives have been identified as activators of the transient receptor potential canonical 6 (TRPC6) channel.[22][23] Activation of this channel in dendritic spines is believed to have a neuroprotective effect and may help restore synaptic plasticity in models of Alzheimer's disease.[22][23]

-

Anti-aggregation Properties: Some novel piperazine compounds have demonstrated the ability to inhibit the aggregation of amyloid-β and tau peptides, which are hallmarks of Alzheimer's disease.[24]

B. Workflow for Assessing Neuroprotective Activity

Caption: Workflow for evaluating the neuroprotective effects of piperazine derivatives.

C. Experimental Protocol: Neuronal Cell Viability Assay (MTT)

This protocol is adapted to assess the neuroprotective effects of compounds against a neurotoxic insult.

1. Cell Seeding:

- Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

- Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

2. Compound Pre-treatment and Neurotoxic Insult:

- Pre-treat the cells with various concentrations of the novel piperazine derivatives for a specified period (e.g., 2-4 hours).

- Introduce a neurotoxic agent (e.g., amyloid-β peptide for Alzheimer's models, or a neurotoxin like MPP+ for Parkinson's models).

- Include controls: cells with no treatment, cells with the neurotoxin alone, and cells with the compound alone.

- Incubate for 24-48 hours.

3. MTT Assay:

- Perform the MTT assay as described in the anticancer section to determine cell viability.

4. Data Analysis:

- Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

D. Quantitative Data Summary: Neuroprotective and CNS Activity

The potency of piperazine derivatives in the CNS is often measured by their binding affinity (Ki) to target receptors or their inhibitory concentration (IC50/EC50) in functional assays.

| Compound ID | Target | Activity | Reference |

| SLV313 | D2/3 and 5-HT1A | Antagonist/Agonist | [20] |

| Cmp2 | TRPC6 | Selective Activator | [23] |

| Compound 52 | BChE | 54 ± 0.75% inhibition at 50 µM | [21] |

IV. Future Perspectives and Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents.[3][25] Future advancements in this field are likely to arise from several key areas:

-

Hybrid Scaffold Engineering: The combination of the piperazine moiety with other pharmacophores holds significant promise for the development of multi-target drugs with enhanced efficacy and improved resistance profiles.[2][26]

-

Computational and Machine Learning Approaches: The integration of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the rational design and optimization of piperazine derivatives.[2][14]

-

Improved CNS Delivery: For neuroactive compounds, overcoming the blood-brain barrier remains a significant challenge. Future research will likely focus on strategies to enhance the CNS penetration of piperazine-based drugs.[2][23]

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Microorganisms, 9(9), 1899.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Current Medicinal Chemistry, 32(1).

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Molecular Neurobiology, 56(4), 2843-2854.

- Antibiotic sensitivity testing - Wikipedia. (n.d.).

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385.

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica, 9(16), 56-65.

- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Saudi Journal of Biological Sciences, 30(11), 103819.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 64-75.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). Molecules, 29(14), 3336.

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemistry & Biodiversity, e202402123.

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ACS Chemical Neuroscience.

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Advances, 12(45), 29505-29522.

-

Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][25]Oxazolo[4,5-D]Pyrimidines. (2026). Der Pharma Chemica, 18(1), 1-7.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia, 52(1).

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). Scientific Reports, 14(1), 24457.

- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 949-955.

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1845.

- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease, 129, 104-116.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5434-5443.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(5).

- A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (n.d.).

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences, 60.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry, 64(1), 80.

- Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine deriv

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry, 43(2), 607-632.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology, 12(11), 5656-5661.

- Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Deriv

- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ijpsr.com [ijpsr.com]

- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 17. apec.org [apec.org]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Arylpiperazines in Drug Design: Physicochemical Profiling and CNS Penetration Dynamics

Introduction: The Arylpiperazine Pharmacophore

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands as one of the most privileged and versatile pharmacophores[1]. Clinically successful therapeutics—ranging from the atypical antipsychotic aripiprazole to the anxiolytic buspirone and the antidepressant trazodone—leverage this structural motif to engage monoaminergic G-protein coupled receptors (GPCRs), including 5-HT 1A , 5-HT 2A , 5-HT 7 , and D 2 receptors[1].

The mechanistic brilliance of the arylpiperazine lies in its dual functional nature. The basic piperazine nitrogen (N4) provides a protonatable center that forms a critical, charge-assisted salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding site of aminergic GPCRs[2]. Simultaneously, the N1-aryl group extends into hydrophobic sub-pockets, engaging in π−π stacking interactions with aromatic residues such as Phe6.51 and Phe6.52[2]. However, the successful translation of an arylpiperazine from a high-affinity in vitro binder to an in vivo CNS therapeutic is entirely dictated by its physicochemical properties—specifically, its acid dissociation constant (pKa) and lipophilicity (logP/logD 7.4 )[3].

Core Physicochemical Properties

To successfully cross the highly restrictive Blood-Brain Barrier (BBB) via passive diffusion, a molecule must maintain a delicate balance between aqueous solubility (to dissolve in systemic circulation) and lipophilicity (to partition into the lipid bilayer)[4].

-

Acid Dissociation Constant (pKa): The basicity of the piperazine N4 nitrogen dictates the molecule's ionization state at physiological pH (7.4). A pKa between 6.0 and 7.6 ensures an optimal equilibrium: the neutral fraction permeates the BBB, while the ionized fraction engages the target GPCR[5].

-

Lipophilicity (logP and logD 7.4 ): The partition coefficient (logP) and distribution coefficient (logD 7.4 ) are the primary drivers of membrane permeability. For optimal CNS penetration and minimal non-specific binding, the logP of an arylpiperazine should ideally fall within the 2.0 to 4.0 range[6].

Table 1: Physicochemical Properties of Representative Arylpiperazine Drugs

| Compound | Primary Target(s) | pKa | logP | logD (pH 7.4) |

| Aripiprazole | D 2 , 5-HT 1A , 5-HT 2A | 7.60 | 3.90 - 4.60 | ~3.50 |

| Buspirone | 5-HT 1A | 7.60 | 2.63 | ~1.80 |

| Trazodone | 5-HT 2A , SERT | 6.04 | 3.13 | ~2.90 |

| 1-(3-CF 3 -phenyl)piperazine | 5-HT 1A / 5-HT 1B | 5.35 | 3.50 | ~3.40 |

(Data synthesized from established physicochemical profiling of clinical agents[7],[8],[9],[10],[11].)

Structure-Property-Activity Relationships (SPAR)

The physicochemical profile of an arylpiperazine can be finely tuned through rational substitution on the N1-aryl ring. Because the piperazine ring transmits electronic effects, substituents on the phenyl ring directly modulate the basicity of the distal N4 nitrogen[7].

-

Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as a 3-CF 3 moiety, inductively pulls electron density away from the piperazine system. This significantly lowers the pKa (e.g., to ~5.35), increasing the neutral fraction at pH 7.4, which can enhance BBB penetration but may reduce the strength of the Asp3.32 salt bridge[7].

-

Steric and Hydrophobic Effects: Halogenation or the addition of alkoxy chains increases the overall lipophilicity (logP). While this drives membrane partitioning, excessive lipophilicity (logP > 4.5) leads to rapid metabolic clearance, high plasma protein binding, and poor aqueous solubility (e.g., aripiprazole's aqueous solubility is a mere 0.045 mg/L)[12].

Figure 1: Logical relationship between arylpiperazine substitution, physicochemical properties, and CNS efficacy.

Experimental Methodologies for Physicochemical Profiling

To ensure absolute trustworthiness in drug design, physicochemical parameters cannot be solely reliant on in silico predictions (e.g., cLogP). They must be empirically determined using self-validating experimental protocols.

Protocol 1: Automated Potentiometric Titration for pKa Determination

Because highly lipophilic arylpiperazines frequently exhibit poor aqueous solubility, standard aqueous titration is impossible. We employ a cosolvent extrapolation method (Yasuda-Shedlovsky) to determine the true aqueous pKa[4].

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure a Nernstian response. Validation: Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to confirm system accuracy.

-

Sample Preparation: Dissolve the arylpiperazine (typically 1-2 mg) in a series of methanol/water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol). Maintain a constant ionic strength using 0.15 M KCl to mimic physiological osmolarity.

-

Titration: Titrate the solutions with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO 2 absorption, which forms carbonic acid and artificially skews the basic pKa measurement.

-

Data Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the specific solvent mixtures. Extrapolate the linear regression to 0% organic modifier to derive the true aqueous pKa.

-

Self-Validation Check: The use of multiple cosolvent ratios internally validates the linearity of the extrapolation. If the Yasuda-Shedlovsky plot deviates from linearity ( R2<0.98 ), it indicates compound aggregation or micelle formation, prompting immediate re-evaluation at lower analyte concentrations.

Protocol 2: RP-HPLC for Emulsion-Free logP/logD Determination

While the shake-flask method is the historical gold standard, arylpiperazines are highly amphiphilic. They act as surfactants, forming stable emulsions at the octanol-water interface that prevent accurate phase separation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, high-throughput alternative[4].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and an aqueous buffer (pH 7.4, 20 mM phosphate) to ensure the piperazine nitrogen is in its exact physiological ionization state.

-

Column Selection: Utilize a C18 end-capped column. Causality: End-capping is critical. It masks residual free silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic piperazine nitrogen that would artificially inflate retention times.

-

System Calibration: Inject a calibration set of 5 reference drugs with highly validated shake-flask logP values (e.g., toluene, bromobenzene, naphthalene). Construct a calibration curve mapping the capacity factor ( logk′ ) against known logP values.

-

Analyte Measurement: Inject the arylpiperazine, determine its retention time ( tr ), calculate its capacity factor ( k′=(tr−t0)/t0 ), and interpolate its logP from the calibration curve.

-

Self-Validation Check: The reference compounds act as an internal system suitability test. If the calibration curve's R2 drops below 0.98, the run is invalidated, ensuring the absolute integrity of the derived logP value.

Pharmacokinetic Implications & CNS MPO

Modern neuro-drug discovery relies heavily on Central Nervous System Multiparameter Optimization (CNS MPO). This desirability scoring system (ranging from 0 to 6) evaluates six physicochemical properties: Molecular Weight (MW), calculated logP (cLogP), calculated logD 7.4 (cLogD 7.4 ), pKa, Topological Polar Surface Area (TPSA), and the number of Hydrogen Bond Donors (HBD)[1].

Arylpiperazines inherently possess favorable baseline CNS MPO characteristics: they typically have a MW < 400 Da, 0-1 HBDs, and a highly optimal TPSA (< 90 Ų). The primary optimization challenge lies in managing their lipophilicity and basicity. A CNS MPO score >4.0 strongly predicts a high probability of successful BBB penetration, favorable ADME properties, and a reduced risk of toxicity (such as phospholipidosis, which is often triggered by highly lipophilic, highly basic amines)[1].

Figure 2: Experimental workflow for physicochemical profiling and CNS MPO scoring.

References

-

Caccia, S., Fong, M. H., & Urso, R. (1985). "Ionization Constants and Partition Coefficients of 1-arylpiperazine Derivatives." Journal of Pharmacy and Pharmacology. 13

-

Leopoldo, M., et al. (2021). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." International Journal of Molecular Sciences (via PMC). 1

-

Csöllei, J., et al. (2016). "The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold." Molecules (via Semantic Scholar). 7

-

López-Rodríguez, M. L., et al. (2001). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT(1a)/alpha(1)-adrenergic Receptor Affinity." Journal of Medicinal Chemistry (via PubMed). 5

-

Lacivita, E., et al. (2020). "In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure." ACS Chemical Neuroscience. 6

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2477, Buspirone." PubChem. 8

-

ResearchGate. "Chemical structure of Trazodone HCl." ResearchGate. 9

-

ACS Publications. (2020). "Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship." Crystal Growth & Design. 12

Sources

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ionization constants and partition coefficients of 1-arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates | MDPI [mdpi.com]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lytd.ewitkey.cn [lytd.ewitkey.cn]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to the InChIKey of (S)-2-(4-Methoxy-phenyl)-piperazine

Abstract

The IUPAC International Chemical Identifier (InChI) and its condensed, web-searchable InChIKey have become indispensable tools in chemical data management, ensuring the unambiguous identification of molecular structures. This guide provides an in-depth deconstruction of the InChI and InChIKey for a specific stereoisomer, (S)-2-(4-Methoxy-phenyl)-piperazine. This compound and its derivatives are of significant interest in medicinal chemistry and neuroscience, particularly in the development of agents targeting the central nervous system.[1][2] Understanding its unique digital identifier is crucial for accurate database indexing, literature searching, and regulatory submission. We will dissect the layered notation of the InChI, focusing on the critical stereochemical layer that defines the (S)-enantiomer, and subsequently explain the algorithmic generation of the final, fixed-length InChIKey. This document serves as a technical reference for professionals who require a deep understanding of how molecular structure, including stereoisomerism, is translated into a standardized, machine-readable format.

Introduction: The Imperative for Unambiguous Molecular Identification

In the fields of drug discovery and chemical research, precision is paramount. The molecule 2-(4-methoxyphenyl)piperazine is a versatile scaffold used in the synthesis of novel therapeutic agents, often interacting with various neurotransmitter systems.[2] However, biological systems are exquisitely sensitive to stereochemistry, where one enantiomer can have desired therapeutic effects while the other may be inactive or even toxic. Consequently, the ability to distinguish between the (S) and (R) enantiomers of 2-(4-methoxyphenyl)piperazine in databases, patents, and publications is not merely an academic exercise—it is a fundamental requirement for scientific integrity and patient safety.

Traditional naming conventions can be ambiguous, and graphical representations are not machine-readable for database queries. The InChI system was developed by IUPAC to address this challenge, providing a hierarchical, text-based identifier that precisely describes a molecule's composition, connectivity, and stereochemistry.[3] The InChIKey is a 27-character, hashed version of the full InChI string, designed for efficient indexing and web searching.[4] This guide will elucidate the structure and meaning of these identifiers for the specific (S)-enantiomer of 2-(4-methoxyphenyl)-piperazine.

Part 1: Deconstruction of the InChI for (S)-2-(4-Methoxy-phenyl)-piperazine

The InChI algorithm generates the identifier through a sequence of normalization, canonicalization, and serialization steps, resulting in a series of layers.[5] We begin by examining the standard InChI for the achiral parent molecule and then introduce the critical stereochemical layer.

The known standard InChI for 2-(4-methoxyphenyl)piperazine is: InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3[6][7]

This string is broken down into distinct, hierarchical layers, summarized in the table below.

| Layer Type | Segment | Description |

| Version | 1S | Indicates a standard InChI, version 1. The 'S' denotes a standard identifier generated with fixed, default options for interoperability.[8] |

| Formula | C11H16N2O | Represents the molecular formula of the compound, sorted according to Hill Notation (C, then H, then alphabetical). |

| Connectivity | /c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11 | This core layer defines the connections between all non-hydrogen atoms. The atoms are assigned a canonical number based on the InChI algorithm. This numbering is crucial for defining subsequent layers. |

| Hydrogens | /h2-5,11-13H,6-8H2,1H3 | This layer specifies the locations of all hydrogen atoms. It indicates that atoms 2 through 5 and 11 through 13 each have one attached hydrogen, atoms 6 through 8 are CH2 groups, and atom 1 is a CH3 group. |

| Stereo | /t11-/m1/s1 | (This layer is absent in the achiral InChI but is required for the (S)-enantiomer. It is explained in detail below.) |

Canonical Atom Numbering and Connectivity

To understand the stereochemical layer, we must first visualize the molecule with the canonical numbering assigned by the InChI algorithm based on the connectivity (/c) layer.

Caption: Canonical numbering of (S)-2-(4-Methoxy-phenyl)-piperazine.

The Stereochemical Layer: Defining the (S)-Configuration

The key to uniquely identifying the (S)-enantiomer lies in the stereochemical layer, which is appended to the main layers.[9] This layer has several potential sublayers:

-

/t (tetrahedral): Defines the chirality of stereocenters.

-

/m (mobile H stereo): Indicates whether the stereochemistry is inverted relative to a defined standard.

-

/s (stereo type): Specifies the type of stereochemistry (e.g., /s1 for absolute).[10]

For (S)-2-(4-Methoxy-phenyl)-piperazine, the chiral center is the carbon atom connecting the phenyl ring to the piperazine ring. According to the canonical numbering diagram above, this is atom 11 .

The complete InChI string for the (S)-enantiomer is constructed by adding the stereochemical layer:

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1

-

/t11- : This sublayer specifies the stereochemistry at atom 11. The minus sign (-) indicates a specific spatial arrangement of its neighbors (atoms 9, 8, and 13) relative to the implicit hydrogen, which corresponds to the (S) configuration after the canonicalization algorithm is applied. The opposite (R) enantiomer would be denoted /t11+.

-

/m1 : This indicates that the stereochemistry is absolute and not inverted relative to the standard representation.

-

/s1 : This explicitly defines the stereocenter as having absolute stereochemistry.

Part 2: Generation and Interpretation of the InChIKey

While the full InChI string is an exact structural representation, its variable length makes it ill-suited for many database and web applications.[3] The InChIKey solves this by creating a fixed-length (27-character) digest, or hash, of the InChI string using the SHA-256 algorithm.[4]

The InChIKey for (S)-2-(4-Methoxy-phenyl)-piperazine is: INKLSJITWMAFRT-CYBMUJFWSA-N

This key is composed of three blocks, each encoding specific information derived from the full InChI string.

| Block | Value | Derivation and Meaning |

| 1. Connectivity | INKLSJITWMAFRT | This 14-character block is a hash of the molecule's core structure: the formula and the atom connectivity (/c) layer. Crucially, this block is identical for all stereoisomers of 2-(4-methoxyphenyl)piperazine. [4] This allows for powerful substructure and isomer-level searching. |

| 2. Stereo/Isotope | CYBMUJFWSA | This 8-character block is a hash of the remaining layers of the InChI, including the stereochemical (/t, /m, /s) and isotopic (/i) layers. The value UHFFFAOYSA found in the achiral key indicates undefined stereochemistry. The specific value CYBMUJFWSA uniquely represents the /t11-/m1/s1 layers defining the (S)-enantiomer. |

| 3. Version/Protons | -N | The first character (S for standard, N for non-standard) is now embedded in the 8-character block (the 'SA' part). The final character (N) is a protonation flag, indicating the molecule is neutral. |

Part 3: Practical Workflow for InChIKey Generation

For researchers, the ability to generate and verify an InChIKey from a given structure file is a critical skill. This ensures data integrity when populating a chemical database or preparing a manuscript. The process follows a standardized computational workflow.[11]

Step-by-Step Protocol

-

Prepare the Input Structure: Using a chemical drawing program (e.g., ChemDraw, MarvinSketch), draw the structure of (S)-2-(4-Methoxy-phenyl)-piperazine. Explicitly define the stereochemistry of the chiral center using the appropriate wedge or hash bond.

-

Export the Structure File: Save the structure as a standard chemical file format, such as a MOL file (.mol) or SDF file (.sdf). This file contains the atom connection table and stereochemical information.

-

Use an InChI Generation Tool: Employ a cheminformatics software package or online tool that has the official IUPAC InChI generation library integrated. A widely used open-source example is OpenBabel.

-

Execute Generation Command (Example with OpenBabel):

This command will output the full InChI string to the console. To generate the InChIKey:

-

Verify the Output: Compare the generated InChI and InChIKey with the values in this guide or in authoritative databases like PubChem to validate the result.

InChI Generation Workflow Diagram

The computational process from a structure file to the final InChIKey can be visualized as follows:

Caption: Workflow for generating an InChI and InChIKey from a structure file.

Conclusion

The InChIKey INKLSJITWMAFRT-CYBMUJFWSA-N serves as the definitive, machine-readable digital identifier for (S)-2-(4-Methoxy-phenyl)-piperazine. Its structure is a logical and hierarchical representation of the molecule's chemical identity. The first block identifies its core atomic connectivity, shared with its (R)-enantiomer, while the second block uniquely encodes its absolute (S)-stereochemistry. For researchers and drug development professionals, fluency in interpreting and generating these identifiers is essential for navigating the complexities of modern chemical data, ensuring accuracy, and facilitating global scientific collaboration.

References

-

Faraday Discussions. (2024). Making the InChI FAIR and sustainable while moving to inorganics. Royal Society of Chemistry. Available at: [Link]

-

J&K Scientific. 2-(4-Methoxyphenyl)piperazine | 91517-26-9. Available at: [Link]

-

Wikipedia. International Chemical Identifier. Available at: [Link]

-

InChI Trust. (2011). Technical Manual. Available at: [Link]

-

Egon Willighagen. InChI - cdkbook | Groovy Cheminformatics with the Chemistry Development Kit. Available at: [Link]

-

InChI Trust. (2011). IUPAC International Chemical Identifier (InChI) Programs InChI version 1, software version 1.04. Available at: [Link]

-

PubChemLite. 2-(4-methoxyphenyl)piperazine (C11H16N2O). Available at: [Link]

-

National Center for Biotechnology Information. (R)-2-(4-Methoxybenzyl)piperazine. PubChem Compound Summary for CID 72209448. Available at: [Link]

-

PubChemLite. Piperazine, 1-acetyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:1). Available at: [Link]

-

National Center for Biotechnology Information. 2-(4-Methoxyphenyl)piperidine. PubChem Compound Summary for CID 3858345. Available at: [Link]

-

Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]

-

EMBL-EBI. InChI and InChIKey search | UniChem. Available at: [Link]

-

Bachrach, S. M. (2012). InChI: a user's perspective. Journal of Cheminformatics. Available at: [Link]

Sources

- 1. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. InChI: a user’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inchi-trust.org [inchi-trust.org]

- 5. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. PubChemLite - 2-(4-methoxyphenyl)piperazine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 8. inchi-trust.org [inchi-trust.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdkbook | Groovy Cheminformatics with the Chemistry Development Kit [egonw.github.io]

- 11. Making the InChI FAIR and sustainable while moving to inorganics - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00145A [pubs.rsc.org]

The Strategic Implications of Molecular Weight in CNS Drug Design: A Deep Dive into (S)-2-(4-Methoxyphenyl)piperazine

An in-depth technical analysis of the molecular weight of (S)-2-(4-Methoxyphenyl)piperazine, structured for researchers and drug development professionals.

Executive Summary

In the highly constrained landscape of central nervous system (CNS) drug discovery, a molecule’s physicochemical properties dictate its clinical viability long before in vivo efficacy is established. As application scientists, we do not view molecular weight merely as a static isotopic calculation; we view it as a strict "pharmacokinetic budget."

(S)-2-(4-Methoxyphenyl)piperazine , a privileged chiral scaffold widely utilized in the synthesis of neuroreceptor ligands, possesses a molecular weight of 192.26 g/mol [1]. This specific molecular weight is not a trivial detail—it is the foundational reason this compound is selected as a building block for novel antidepressants, antipsychotics, and 5-HT1A serotonin receptor modulators[2]. By starting with a sub-200 Da scaffold, medicinal chemists retain ample molecular weight "budget" to append complex pharmacophores while remaining safely below the strict permeability thresholds of the blood-brain barrier (BBB).

Physicochemical Profiling and The "Molecular Weight Budget"

To understand the utility of (S)-2-(4-Methoxyphenyl)piperazine, we must contextualize its molecular weight against established pharmacological heuristics, most notably [3]. Lipinski's empirical rules state that poor absorption or permeation is highly probable if a compound's molecular weight exceeds 500 Da.

For CNS drugs, the constraints are even tighter. The restricts passive transcellular diffusion primarily to highly lipophilic molecules with a molecular weight strictly under 400 Da[4].

Table 1: Physicochemical Profile of (S)-2-(4-Methoxyphenyl)piperazine

| Property | Value | Pharmacokinetic & Clinical Implication |

| Molecular Weight | 192.26 g/mol [1] | Highly favorable for BBB penetration; leaves ~200 Da for functionalization[4]. |

| Monoisotopic Mass | 192.1263 Da | Crucial for exact mass verification via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | C11H16N2O[1] | Defines the baseline atomic composition prior to synthetic derivatization. |

| H-Bond Donors | 1 (Secondary amine) | Well below the Lipinski limit (≤5), promoting necessary lipophilicity[3]. |

| H-Bond Acceptors | 3 (N, N, O) | Well below the Lipinski limit (≤10), minimizing desolvation energy during membrane transit[3]. |

Pharmacokinetic Causality: Why 192.26 Da Matters for BBB Penetration

The causality between a molecular weight of 192.26 Da and CNS efficacy is rooted in the biophysics of the brain capillary endothelium. The BBB is formed by tight junction protein complexes that eliminate paracellular (between cells) transport for most molecules. Therefore, a drug must traverse the lipid bilayer via passive transcellular diffusion.

As molecular weight increases, the molecular volume and cross-sectional surface area expand. A molecule at 192.26 Da requires significantly less kinetic energy to displace lipid molecules and partition into the hydrophobic core of the cell membrane compared to a 450 Da molecule. By utilizing (S)-2-(4-Methoxyphenyl)piperazine as a core scaffold, researchers ensure that the foundational architecture of their drug candidate inherently favors passive diffusion[4]. Furthermore, the (S)-enantiomer provides precise spatial orientation for receptor binding without adding a single Dalton of mass[5].

Caption: Molecular weight scaling from base scaffold to CNS lead compound within BBB limits.

Analytical Verification Workflows: High-Resolution Mass Spectrometry (HRMS)

In drug development, nominal molecular weight (192 Da) is insufficient for quality control. To definitively confirm the identity of (S)-2-(4-Methoxyphenyl)piperazine and rule out isobaric impurities, we must measure its monoisotopic mass (192.1263 Da) .

The following HRMS protocol is designed as a self-validating system . Every step includes an internal check to ensure the causality of the data—meaning the observed mass is definitively linked to the analyte and not an artifact of the instrument.

Protocol: Self-Validating HRMS Workflow for Exact Mass Confirmation

-

System Calibration (The Validation Baseline):

-

Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

-

Causality: Ensures the Orbitrap or Time-of-Flight (TOF) mass analyzer is calibrated to achieve < 5 ppm mass accuracy. Without this, exact mass claims are scientifically invalid.

-

-

Sample Preparation:

-

Action: Dissolve 1.0 mg of (S)-2-(4-Methoxyphenyl)piperazine in 1.0 mL of LC-MS grade Methanol (MeOH) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H]+ pseudo-molecular ion during Electrospray Ionization (ESI), which is required for detection.

-

-

Blank Injection (The Carryover Check):

-

Action: Inject the pure solvent matrix (MeOH + 0.1% Formic Acid) and run the full MS method.

-

Causality: Establishes a clean baseline. If an m/z signal at 193.1336 appears here, the system is contaminated, and subsequent sample data cannot be trusted.

-

-

Sample Acquisition:

-

Action: Inject 2 µL of the sample solution. Operate the mass spectrometer in ESI+ mode with a resolution setting of >50,000 (at m/z 200).

-

Causality: High resolution mathematically separates the target[M+H]+ ion (Theoretical m/z = 193.1336) from background chemical noise.

-

-

Data Processing & Isotopic Pattern Matching:

-

Action: Extract the chromatogram for m/z 193.1336 (± 5 ppm window). Compare the observed M+1 and M+2 isotopic distribution against the theoretical model for C11H17N2O+.

-

Causality: Validates the elemental composition. If the isotopic pattern deviates, it indicates the presence of unexpected elements (e.g., hidden halogens or sulfur), even if the primary mass appears correct.

-

Caption: High-Resolution Mass Spectrometry (HRMS) self-validating workflow for exact mass verification.

Synthetic Derivatization: Tracking Molecular Weight Shifts

In synthetic workflows, the secondary amine of the piperazine ring is highly reactive. To control regioselectivity during the construction of complex drug libraries, researchers frequently protect this nitrogen.

A standard procedure is the addition of a tert-butyloxycarbonyl (Boc) group to form Tert-butyl (S)-2-(4-methoxyphenyl)piperazine-1-carboxylate [6].

-

Base MW: 192.26 g/mol

-

Boc Addition: +100.12 g/mol (net change after loss of proton)

-

Protected MW: 292.38 g/mol [6]

Even in its protected state, the molecule remains well below the 400 Da BBB threshold and the 500 Da Lipinski limit. This demonstrates the profound utility of starting with a low-molecular-weight scaffold: it allows chemists to utilize bulky protecting groups during intermediate synthesis phases without precipitating the compound out of solution or violating drug-likeness parameters.

Conclusion

The molecular weight of (S)-2-(4-Methoxyphenyl)piperazine (192.26 g/mol ) is a defining feature that dictates its success as a pharmacological building block. By offering a low-mass, low-hydrogen-bonding foundation, it provides medicinal chemists with the structural flexibility required to design highly targeted, BBB-permeable neurotherapeutics. Rigorous analytical workflows, such as self-validating HRMS, ensure that this critical parameter is maintained and verified throughout the drug development lifecycle.

References

-